Z-Gly-Pro-Arg-AMC (hydrochloride)

Catalog No.
S6642837
CAS No.
201928-42-9
M.F
C31H38ClN7O7
M. Wt
656.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gly-Pro-Arg-AMC (hydrochloride)

CAS Number

201928-42-9

Product Name

Z-Gly-Pro-Arg-AMC (hydrochloride)

IUPAC Name

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride

Molecular Formula

C31H38ClN7O7

Molecular Weight

656.1 g/mol

InChI

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1

InChI Key

WIIZWHSOXXZHRC-UKOKCHKQSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl

Substrate for Cathepsin K, Granzyme A, and Thrombin Activity Assays

Z-Gly-Pro-Arg-AMC HCl is a valuable tool for measuring the activity of several enzymes, including cathepsin K, granzyme A, and thrombin. The molecule consists of four amino acids (Glycine, Proline, Arginine) linked together, with a protective "Z" group (Benzyloxycarbonyl) at the N-terminus and a fluorogenic moiety (7-Amino-4-methylcoumarin, AMC) attached at the C-terminus [1].

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Applications in Coagulation Research

Z-Gly-Pro-Arg-AMC HCl plays a significant role in research related to blood coagulation. Thrombin is a serine protease enzyme essential for blood clot formation. This substrate's specific cleavage by thrombin makes it suitable for studying thrombin activity and generation in various contexts [1, 2].

  • Calibrated Automated Thrombogram (CAT)

    Researchers have employed Z-Gly-Pro-Arg-AMC HCl as a substrate in the CAT assay, an automated method for evaluating blood clotting abnormalities like hypercoagulability (increased clotting) and hypocoagulability (decreased clotting) [2].

  • Thrombin Generation Assays

    The use of Z-Gly-Pro-Arg-AMC HCl as a fluorogenic substrate allows for the monitoring of thrombin generation in real-time. This provides valuable insights into blood coagulation dynamics in plasma and whole blood samples [1].

Z-Gly-Pro-Arg-AMC (hydrochloride) is a synthetic tripeptide compound with the molecular formula C₃₁H₃₇N₇O₇ and a molecular weight of 619.67 g/mol. It is composed of the amino acids glycine, proline, and arginine, with a benzyloxycarbonyl protecting group on the amino terminal end and a 4-methylcoumaryl-7-amide fluorophore attached at the carboxy terminal. This compound is primarily utilized as a fluorogenic substrate for various proteolytic enzymes, notably cathepsin K, granzyme A, and thrombin, enabling the study of their enzymatic activities in biochemical assays .

Z-Gly-Pro-Arg-AMC undergoes hydrolysis when cleaved by specific enzymes, resulting in the release of the fluorescent 4-methylcoumaryl-7-amide moiety. This reaction can be monitored via fluorescence spectroscopy, providing a quantitative measure of enzyme activity. For instance, cathepsin K cleaves this substrate at the arginine residue, leading to an increase in fluorescence intensity, which correlates with enzyme concentration and activity .

The biological activity of Z-Gly-Pro-Arg-AMC is primarily linked to its role as a substrate for proteases. It has been demonstrated to be an effective substrate for:

  • Cathepsin K: A cysteine protease involved in bone resorption.
  • Granzyme A: A serine protease that plays a role in apoptosis.
  • Thrombin: A key enzyme in the coagulation cascade.

These interactions make Z-Gly-Pro-Arg-AMC valuable for studying various physiological processes and disease mechanisms, particularly those involving proteolytic cleavage .

The synthesis of Z-Gly-Pro-Arg-AMC typically involves solid-phase peptide synthesis techniques. The general steps include:

  • Coupling: Sequential addition of protected amino acids to a solid support using coupling reagents.
  • Deprotection: Removal of protecting groups after each coupling step.
  • Cleavage: Final cleavage from the solid support, yielding the free peptide.
  • Purification: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized peptide.

This method allows for high specificity and yield in producing the desired compound .

Z-Gly-Pro-Arg-AMC is extensively used in biochemical research and clinical diagnostics, including:

  • Enzymatic Assays: To measure the activity of cathepsin K and other proteases.
  • Drug Discovery: As a tool for screening potential inhibitors of proteolytic enzymes.
  • Biomarker Studies: In understanding diseases related to abnormal protease activity, such as osteoporosis and cancer .

Interaction studies involving Z-Gly-Pro-Arg-AMC focus on its specificity towards different proteases. Research has shown that variations in substrate structure can significantly influence enzyme kinetics and binding affinities. For example:

  • The kinetic parameters for thrombin have been reported with kcat=18.6k_{cat}=18.6 and Km=21.7μMK_m=21.7\mu M, indicating its efficiency as a substrate .

Such studies help elucidate the mechanisms of enzyme-substrate interactions and can guide therapeutic strategies targeting these enzymes.

Z-Gly-Pro-Arg-AMC shares structural similarities with other fluorogenic substrates used in protease assays. Below is a comparison highlighting its uniqueness:

Compound NameStructureSpecificityUnique Features
Z-Gly-Pro-Arg-AMCGlycine-Proline-ArginineCathepsin K, Granzyme AFluorogenic substrate with high sensitivity
Z-Leu-Arg-AMCLeucine-ArginineCathepsin BMore specific for cathepsin B than K
Ac-Ala-Ala-Phe-AMCAcetyl-Alanine-Alanine-PhenylalanineTrypsinLess sensitive than Z-Gly-Pro-Arg-AMC
Z-Val-Tyr-AMCValine-TyrosineChymotrypsinDifferent specificity profile

Z-Gly-Pro-Arg-AMC stands out due to its broad applicability across multiple enzyme types while maintaining high sensitivity, making it particularly useful in varied experimental contexts .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

655.2521243 g/mol

Monoisotopic Mass

655.2521243 g/mol

Heavy Atom Count

46

Dates

Last modified: 11-23-2023

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